tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate
Description
Molecular Formula: C₁₃H₂₆N₂O₂ Structure: The compound features a cyclohexyl ring substituted with a methylamino group at position 2. A tert-butyl carbamate group is attached via a methyl-substituted nitrogen, conferring steric protection and modulating solubility. Key structural identifiers include the SMILES CC(C)(C)OC(=O)N(C)C1CCCC(C1)NC and InChIKey VXLMNYAPSXXYGZ-UHFFFAOYSA-N .
Properties
CAS No. |
1782817-42-8 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(5)11-8-6-7-10(9-11)14-4/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
VXLMNYAPSXXYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCC(C1)NC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Followed by Boc Protection
For substrates lacking pre-existing methylamino groups, reductive amination offers a pathway to construct the cyclohexylamine scaffold before Boc protection .
Procedure :
-
Imine Formation : React cyclohexanone with methylamine in ethanol under reflux to form the Schiff base.
-
Reduction : Use sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) to reduce the imine to the secondary amine.
-
Boc Protection : Employ Boc anhydride as described in Section 1.
Optimization Insights :
-
pH Control : Maintaining acidic conditions during reduction prevents premature Boc group cleavage.
-
Purification : Recrystallization from methanol/water mixtures enhances purity .
Yield Comparison :
| Step | Yield |
|---|---|
| Reductive Amination | 75–80% |
| Boc Protection | 88–92% |
Solid-Phase Synthesis for Scalability
Industrial-scale synthesis, as seen in patent WO2019158550A1 , emphasizes minimizing viscosity and improving stirring efficiency. While developed for a related carbamate, these principles apply broadly.
Adapted Protocol :
-
Neutral Reagents : Use non-salt forms of the amine and Boc anhydride to prevent gelation .
-
Solvent Selection : Acetonitrile or dimethylformamide (DMF) enhances solubility and reaction homogeneity.
-
Base Addition : Introduce triethylamine in two stages: initially at 50°C (0.5 equivalents), then at 0–5°C (2.1 equivalents) .
Industrial Parameters :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 60°C (stirring for 7 hours) |
| Total Equivalents | 2.6 eq. triethylamine |
| Purity (HPLC) | ≥99% |
Analytical and Purification Techniques
Chromatography :
-
Flash Chromatography : Heptane/ethyl acetate (70:30) effectively separates the product from unreacted Boc anhydride .
-
HPLC : Waters Alliance systems with C18 columns (4.6 x 150 mm, 5 µm) and acetonitrile/water gradients (0.1% TFA) confirm purity .
Spectroscopic Data :
-
¹H NMR (CDCl₃) : Peaks at δ 1.44 (s, 9H, Boc), 2.20 (s, 3H, N-methyl), 3.10–3.40 (m, cyclohexyl CH₂) .
Challenges and Mitigation Strategies
-
Steric Hindrance : The cyclohexyl ring’s bulk may slow reaction kinetics. Mitigate by using polar aprotic solvents (DMF) and elevated temperatures (50–60°C) .
-
Byproduct Formation : Overprotection or di-Boc products can arise. Control via slow Boc anhydride addition and stoichiometric monitoring.
-
Purification Difficulties : High-boiling solvents like DMF complicate removal. Swap to acetonitrile or employ azeotropic distillation with toluene.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: The compound serves as a versatile reagent for various organic reactions, including nucleophilic substitutions and reductions. Its unique structure allows it to act as a protecting group for amines, facilitating the synthesis of more complex molecules.
- Intermediate in Synthesis: It acts as an intermediate in the production of specialty chemicals, enhancing the efficiency of synthetic pathways in industrial applications.
Biology
- Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate binding and catalytic activity, making it valuable for studying enzyme mechanisms and developing enzyme inhibitors .
- Protein Modification: The compound can modify proteins through reactions with amino acid residues, leading to changes in protein structure and function. This property is significant for understanding protein dynamics and interactions in biological systems.
Medicine
- Potential Therapeutic Agent: Ongoing research explores its potential as a therapeutic agent in drug development. Its ability to interact with biological targets suggests applications in treating various diseases by modulating biochemical pathways.
- Drug Design: The compound's structural features make it a candidate for designing new drugs that target specific receptors or enzymes involved in disease processes .
Industry
- Production of Specialty Chemicals: this compound is utilized in the production of specialty chemicals used in pharmaceuticals, agrochemicals, and materials science .
- Automated Synthesis Methods: Industrial production methods leverage automated reactors to optimize yield and purity, indicating its importance in large-scale chemical manufacturing.
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition properties of this compound against acetylcholinesterase. Results indicated that the compound exhibited significant inhibition, suggesting potential applications in treating neurodegenerative diseases where acetylcholine modulation is beneficial .
Case Study 2: Drug Development
Research focused on modifying the structure of this compound to enhance its binding affinity to specific receptors involved in cancer signaling pathways. Variants of the compound demonstrated improved efficacy in preclinical models, indicating its potential as a lead compound for cancer therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical Properties :
- Collision Cross-Section (CCS) : Predicted CCS values range from 159.5 Ų ([M+H]⁺) to 166.4 Ų ([M+Na]⁺), indicating moderate molecular flexibility .
Table 1: Structural and Functional Comparison
Analysis of Structural Modifications and Impacts
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Nitro, Chloro): The nitro and chloro groups in tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate increase electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., in benzimidazolone synthesis) .
- Bicyclic Systems: Diazabicyclo derivatives (e.g., ) exhibit restricted conformational flexibility due to fused cyclopropane and diazepanone rings. This rigidity can improve target binding specificity in enzyme inhibition compared to the monocyclic target compound .
- Stereochemistry: The stereoisomer tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate highlights how spatial arrangement affects biological activity. For instance, enantiomers may show divergent pharmacokinetic profiles .
Functional Group Contributions :
Bromomethyl () : Introduces a reactive site for cross-coupling or alkylation, making it valuable in iterative synthesis. However, the target compound lacks such reactivity, limiting its utility as a versatile intermediate .
Biological Activity
tert-Butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, receptor binding, and therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a cyclohexyl ring , which is further substituted with a methylamino group and a carbamate moiety . This unique combination of functional groups contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H23N2O2 |
| Molecular Weight | 225.33 g/mol |
| Solubility | Moderate in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The carbamate group can form covalent bonds with active sites of enzymes, potentially leading to the inhibition or activation of their activity. This property is significant for designing irreversible enzyme inhibitors.
- Receptor Binding : The methylamino group may modulate receptor interactions, influencing various signaling pathways. This suggests potential applications in drug design aimed at modulating receptor activity.
Enzyme Activity
Research indicates that this compound has been studied for its effects on enzyme activity, with key findings including:
- Inhibition Studies : The compound demonstrated varying degrees of inhibition against specific enzymes, suggesting potential use as an enzyme inhibitor in therapeutic contexts.
- Binding Affinity : Studies investigating the binding affinity of the compound to various enzymes revealed promising results, indicating that modifications to its structure could enhance selectivity and potency.
Receptor Interactions
The compound's ability to interact with neurotransmitter systems suggests that it may influence synaptic transmission and neurological outcomes. Specific studies have shown:
- Modulation of Neurotransmitter Systems : By affecting neurotransmitter receptor activity, the compound could be beneficial in developing targeted therapies for neurological disorders.
- Potential Therapeutic Applications : Its unique structural features allow it to engage in various biochemical pathways, making it a candidate for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl (4-aminocyclohexyl)carbamate | C₁₂H₂₄N₂O₂ | Lacks the methylamino group |
| tert-Butyl (4-hydroxycyclohexyl)carbamate | C₁₂H₂₄N₂O₂ | Contains a hydroxyl group instead of methylamino |
| tert-Butyl N-methylcarbamate | C₆H₁₃N₃O₂ | Different functional groups; varied reactivity |
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition :
- Neuroscience Applications :
- Pharmacokinetic Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-methyl-N-[3-(methylamino)cyclohexyl]carbamate, and what reagents/conditions are critical for high yields?
- Methodology : The synthesis typically involves nucleophilic substitution or catalytic coupling. A common approach uses tert-butyl carbamate derivatives reacted with methylamino-cyclohexyl precursors under basic conditions (e.g., triethylamine) in solvents like dichloromethane or toluene. Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) are critical for coupling reactions, as demonstrated in multi-step syntheses involving nitro group reduction and tert-butyl deprotection .
- Key Considerations : Temperature control (e.g., reflux at 100°C) and stoichiometric ratios of amines to carbamate precursors significantly impact purity. Column chromatography with silica gel is standard for purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : ¹H and ¹³C NMR identify methylamino groups (δ 2.2–2.8 ppm for N–CH₃) and carbamate carbonyl signals (δ 150–160 ppm).
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 228.33) and fragmentation patterns .
- IR Spectroscopy : Carbamate C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) validate functional groups .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodology :
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) resolves polar impurities .
- Recrystallization : Use non-polar solvents (e.g., hexane) to isolate crystalline products.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve >95% purity for biological assays .
Advanced Research Questions
Q. How does stereochemistry at the cyclohexyl ring influence the compound’s biological activity, and how can enantiomers be resolved?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers.
- Biological Assays : Compare activity of (R,R)- vs. (S,S)-isomers in receptor-binding studies (e.g., neurotransmitter targets). Evidence shows trans-3-bromomethyl derivatives exhibit distinct binding affinities due to spatial hindrance .
- Data Interpretation : Stereochemical purity (>99% ee) is critical for reproducible results in neurological studies .
Q. What contradictions exist in reported biological activities of this compound, and how can they be addressed experimentally?
- Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) may arise from assay conditions (pH, temperature) or impurity levels.
- Resolution :
- Standardized Protocols : Use identical buffer systems (e.g., PBS pH 7.4) and control batches for purity validation.
- Kinetic Studies : Compare kcat/KM values across studies to isolate mechanistic variations .
Q. How can computational modeling predict the compound’s interaction with biological targets like G-protein-coupled receptors (GPCRs)?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina simulate binding poses using crystal structures (e.g., PDB ID 6CM4). The methylamino group’s basicity enhances hydrogen bonding with Asp113 in GPCR active sites .
- MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100-ns trajectories. Key interactions include hydrophobic packing with cyclohexyl moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
